
2,3,4,5,6,7-Hexachloro-1h-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6,7-Hexachloro-1h-inden-1-one is a chlorinated derivative of indenone, characterized by the presence of six chlorine atoms attached to the indenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexachloro-1h-inden-1-one typically involves the chlorination of indenone. The process can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds through a series of electrophilic substitution reactions, resulting in the formation of the hexachlorinated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and high yield of the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6,7-Hexachloro-1h-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and various organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated indenone derivatives.
Substitution: Formation of substituted indenone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6,7-Hexachloro-1h-inden-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various chlorinated compounds and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that chlorinated indenone derivatives can exhibit significant biological activity against various pathogens and cancer cell lines.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers. The compound’s unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6,7-Hexachloro-1h-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s chlorinated structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6,7-Hexachloro-1h-inden-1-one: Characterized by six chlorine atoms attached to the indenone ring.
2,3,4,5,6,7-Hexachloro-1h-inden-2-one: Similar structure but with the carbonyl group at a different position.
2,3,4,5,6,7-Hexachloro-1h-inden-3-one: Another isomer with the carbonyl group at a different position.
Uniqueness
This compound is unique due to its specific chlorination pattern and the position of the carbonyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for various applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
53135-87-8 |
|---|---|
Molekularformel |
C9Cl6O |
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
2,3,4,5,6,7-hexachloroinden-1-one |
InChI |
InChI=1S/C9Cl6O/c10-3-1-2(5(12)7(14)6(3)13)9(16)8(15)4(1)11 |
InChI-Schlüssel |
JUIHOVMJVMWGSI-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C(=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)
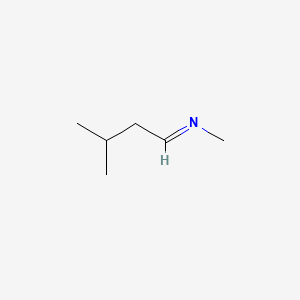
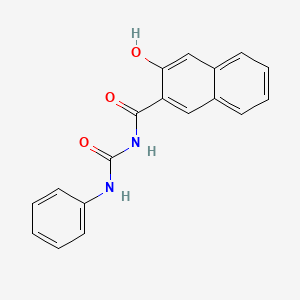
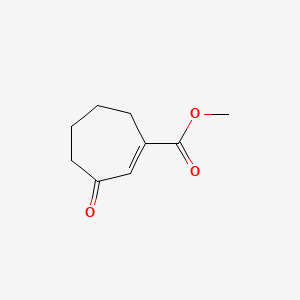
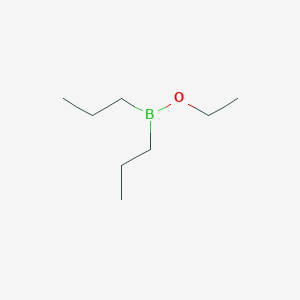
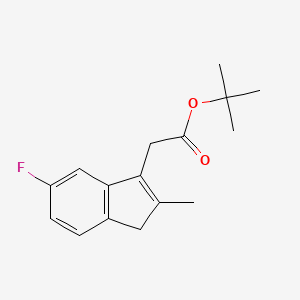

![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)


![N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14652487.png)
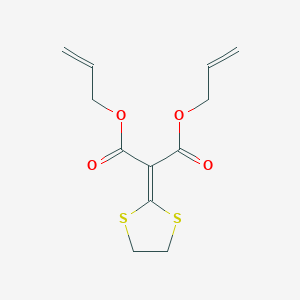

![Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-](/img/structure/B14652507.png)
